N-(4-ethyl-5-methylthiazol-2-yl)-2'-(2-methoxyethyl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
CAS No.:
Cat. No.: VC19987123
Molecular Formula: C23H29N3O3S
Molecular Weight: 427.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H29N3O3S |
|---|---|
| Molecular Weight | 427.6 g/mol |
| IUPAC Name | N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
| Standard InChI | InChI=1S/C23H29N3O3S/c1-4-18-15(2)30-22(24-18)25-20(27)19-16-9-5-6-10-17(16)21(28)26(13-14-29-3)23(19)11-7-8-12-23/h5-6,9-10,19H,4,7-8,11-14H2,1-3H3,(H,24,25,27) |
| Standard InChI Key | CNNWYBMQXRSZNB-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(SC(=N1)NC(=O)C2C3=CC=CC=C3C(=O)N(C24CCCC4)CCOC)C |
Introduction
Synthesis
The synthesis of this compound typically involves multi-step reactions that require careful control of conditions to achieve the desired spiro structure. While specific synthesis protocols for this exact compound are not detailed in the available literature, similar compounds often involve reactions such as cyclization and condensation reactions to form the spiro ring system.
Biological Activity
Although specific biological activity data for N-(4-ethyl-5-methylthiazol-2-yl)-2'-(2-methoxyethyl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide are not available, compounds with similar structures have been studied for their potential pharmacological effects. These include anti-inflammatory, antimicrobial, and anticancer activities, depending on the specific functional groups present.
Research Findings and Future Directions
Given the limited information available on this specific compound, further research is needed to fully understand its properties and potential applications. This could involve in-depth studies on its synthesis, structural characterization, and biological activity using techniques such as NMR, LC-MS, and molecular docking.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume